![molecular formula C18H18N4O B11787085 2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11787085.png)
2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-シクロプロピル-N-(1-フェニルエチル)-5H-ピロロ[2,3-b]ピラジン-7-カルボキサミドは、複素環式化合物のクラスに属する複雑な有機化合物です。これらの化合物は、窒素、酸素、硫黄など、炭素以外の原子を少なくとも1つ含む環状構造の存在を特徴としています。この化合物の特定の構造には、ピロロ[2,3-b]ピラジンコアが含まれており、これは縮合二環系であり、その独自の化学的特性に寄与するさまざまな置換基が含まれています。
準備方法
2-シクロプロピル-N-(1-フェニルエチル)-5H-ピロロ[2,3-b]ピラジン-7-カルボキサミドの合成は、いくつかの合成経路を通じて達成できます。 一般的な方法の1つは、複素環式ジアミンをニトリットと環化させるか、またはヒドラジン水和物をジカルボニル化合物と反応させる方法です 。温度、溶媒、触媒などの特定の反応条件は、目的の収率と最終生成物の純度によって異なる場合があります。 工業的製造方法は、これらの条件を最適化して、高効率で副生成物を最小限に抑えた大規模合成を実現することがよくあります .
化学反応の分析
2-シクロプロピル-N-(1-フェニルエチル)-5H-ピロロ[2,3-b]ピラジン-7-カルボキサミドは、酸化、還元、置換反応を含むさまざまなタイプの化学反応を起こします。 これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核試薬があります 。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応ではカルボン酸が生成される可能性があり、還元反応ではアルコールが生成される可能性があります .
科学研究の応用
この化合物は、幅広い科学研究の応用があります。化学では、より複雑な分子の合成のためのビルディングブロックとして使用されます。 生物学および医学では、特定の酵素を阻害したり、生物学的経路を調節したりする能力など、潜在的な治療特性について研究されています 。 さらに、さまざまな疾患の治療のための潜在的な薬物候補として、製薬業界で応用されています .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including its ability to inhibit certain enzymes and modulate biological pathways . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate for the treatment of various diseases .
作用機序
2-シクロプロピル-N-(1-フェニルエチル)-5H-ピロロ[2,3-b]ピラジン-7-カルボキサミドの作用機序には、体内の特定の分子標的との相互作用が含まれます。これらの標的は、疾患プロセスに関与する酵素、受容体、または他のタンパク質を含む可能性があります。 この化合物は、これらの標的に結合してその活性を調節することで作用し、細胞シグナル伝達経路と生理学的反応の変化につながる可能性があります 。 関与する正確な分子標的と経路は、特定の応用と使用のコンテキストによって異なる場合があります .
類似化合物の比較
2-シクロプロピル-N-(1-フェニルエチル)-5H-ピロロ[2,3-b]ピラジン-7-カルボキサミドは、1,2,3-トリアゾール縮合ピラジンやピリダジンなどの他の類似化合物と比較できます 。これらの化合物は、類似の複素環式コア構造を共有していますが、置換基と特定の化学的特性が異なります。
類似化合物との比較
2-Cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide can be compared with other similar compounds, such as 1,2,3-triazole-fused pyrazines and pyridazines . These compounds share a similar heterocyclic core structure but differ in their substituents and specific chemical properties.
特性
分子式 |
C18H18N4O |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
2-cyclopropyl-N-(1-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C18H18N4O/c1-11(12-5-3-2-4-6-12)21-18(23)14-9-19-17-16(14)22-15(10-20-17)13-7-8-13/h2-6,9-11,13H,7-8H2,1H3,(H,19,20)(H,21,23) |
InChIキー |
BTBFTXBNKDYRHH-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CNC3=NC=C(N=C23)C4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


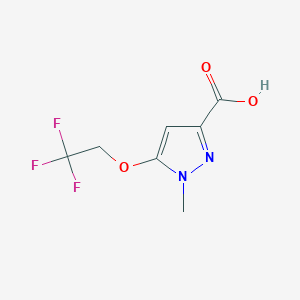
![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11787019.png)

![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11787025.png)
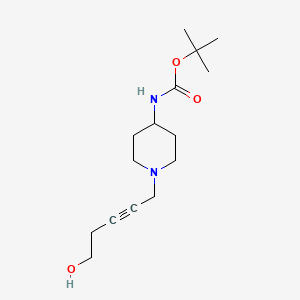
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-ol](/img/structure/B11787034.png)
![2-(Difluoromethoxy)benzo[d]oxazole-4-carbonitrile](/img/structure/B11787043.png)


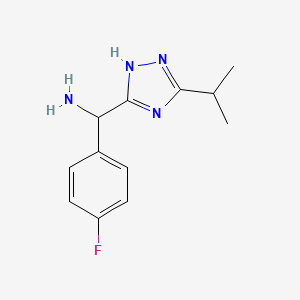
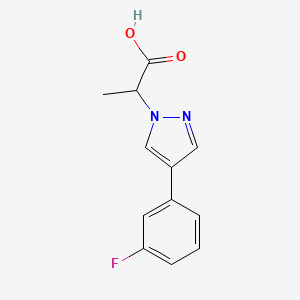
![N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride](/img/structure/B11787087.png)
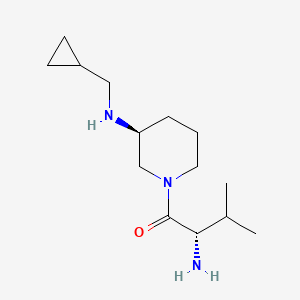
![2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787097.png)
